IRE1|A kinase-IN-3
Description
The Endoplasmic Reticulum (ER) and Maintenance of Proteostasis
The endoplasmic reticulum (ER) is a critical organelle within eukaryotic cells, forming an intricate network of membranes responsible for the synthesis, folding, and transport of a vast number of proteins. creative-diagnostics.com It serves as the primary site for the biosynthesis of secretory and membrane proteins, which constitute roughly one-third of the cellular proteome. mdpi.com This vital function places the ER at the heart of cellular protein homeostasis, or "proteostasis," a complex process that involves the monitoring and regulation of protein concentration, conformation, and localization. creative-diagnostics.com
To ensure the fidelity of protein production, the ER is equipped with a sophisticated quality control system. mdpi.comnih.gov As newly synthesized polypeptide chains enter the ER lumen, they undergo proper folding and assembly, often with the assistance of molecular chaperones and folding enzymes. creative-diagnostics.com Only correctly folded proteins are permitted to exit the ER and proceed to their final destinations, such as the Golgi apparatus, lysosomes, or the plasma membrane. creative-diagnostics.commdpi.com Misfolded or unassembled proteins are identified and targeted for degradation through a process known as ER-associated degradation (ERAD), which removes them to the cytoplasm for disposal by the proteasome. mdpi.comnih.gov This stringent quality control is essential for cell function and survival, as the accumulation of misfolded proteins can lead to cellular dysfunction and death. mdpi.com
Overview of the Unfolded Protein Response (UPR) Signaling Network
The protein folding capacity of the ER is highly sensitive to a variety of physiological and pathological insults, such as nutrient deprivation, hypoxia, or viral infections. ontosight.ainih.gov When the load of newly synthesized proteins exceeds the ER's folding capacity, unfolded or misfolded proteins accumulate, a condition known as ER stress. nih.govnih.gov To counteract this imbalance and restore proteostasis, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). nih.govnih.gov
The UPR is an adaptive mechanism designed to alleviate ER stress and promote cell survival. nih.gov It operates through three main branches, each initiated by a distinct ER-resident transmembrane sensor protein: Inositol-Requiring Enzyme 1 (IRE1), Protein Kinase RNA (PKR)-like ER Kinase (PERK), and Activating Transcription Factor 6 (ATF6). nih.govnih.gov Upon detecting an accumulation of unfolded proteins, these sensors activate downstream signaling cascades that collectively work to:
Reduce the influx of new proteins into the ER by transiently inhibiting protein synthesis. creative-diagnostics.comnih.gov
Increase the protein folding capacity by upregulating the expression of ER chaperones and folding enzymes. bio-techne.com
Enhance the clearance of misfolded proteins through the ERAD pathway. nih.govbio-techne.com
If these adaptive measures are insufficient to resolve the ER stress and restore homeostasis, the UPR can switch from a pro-survival to a pro-apoptotic response, triggering programmed cell death to eliminate the damaged cell. creative-diagnostics.comnih.gov
Inositol-Requiring Enzyme 1 Alpha (IRE1α) as a Central UPR Sensor and Signal Transducer
Among the three UPR sensors, Inositol-Requiring Enzyme 1 Alpha (IRE1α) is the most evolutionarily conserved, highlighting its fundamental role in the ER stress response. mdpi.comnih.gov IRE1α is a type I transmembrane protein situated in the ER membrane. nih.gov It features a luminal domain that senses the presence of unfolded proteins and a cytosolic portion that contains two key enzymatic domains. bio-techne.comnih.gov
Under normal conditions, IRE1α is kept in an inactive, monomeric state. However, upon the accumulation of unfolded proteins in the ER lumen, IRE1α molecules dimerize and subsequently form higher-order oligomers. ontosight.ainih.gov This oligomerization leads to the activation of its cytosolic enzymatic domains through a process of trans-autophosphorylation. ontosight.ainih.gov
The cytosolic region of IRE1α possesses two distinct enzymatic activities that are crucial for its function as a signal transducer: a serine/threonine kinase and an endoribonuclease (RNase). nih.govnih.gov The activation of the kinase domain is a prerequisite for the activation of the RNase domain. nih.gov This allosteric relationship means that the kinase activity directly regulates the endoribonuclease function. nih.govspringernature.com
The primary and most well-characterized function of the IRE1α RNase is the unconventional splicing of the messenger RNA (mRNA) encoding the X-Box Binding Protein 1 (XBP1) transcription factor. nih.govnih.gov IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. nih.govnih.gov This frameshift event allows for the translation of a potent and stable transcription factor, known as spliced XBP1 (XBP1s). nih.govnih.gov XBP1s then translocates to the nucleus to activate the transcription of a wide array of UPR target genes involved in enhancing protein folding, secretion, and ER-associated degradation. nih.govnih.gov
In addition to splicing XBP1 mRNA, the RNase domain of IRE1α can also degrade other select mRNAs and microRNAs that are localized to the ER membrane. nih.gov This process, termed Regulated IRE1-Dependent Decay (RIDD), helps to reduce the protein load on the ER by degrading transcripts that encode for secretory and transmembrane proteins. nih.govnih.gov
Through its dual enzymatic functions, IRE1α plays a central role in the cellular effort to adapt to and resolve ER stress. The XBP1s pathway is a major adaptive arm of the UPR, orchestrating the expansion of the ER's protein-folding and degradation capacity. nih.govnih.gov By upregulating genes involved in ER-to-Golgi transport, oxidative protein folding, and ERAD, the IRE1α-XBP1s axis helps restore proteostasis. nih.gov
Simultaneously, the RIDD activity of IRE1α contributes to adaptation by alleviating the burden on the ER. nih.gov However, under conditions of severe or prolonged ER stress, the signaling output of IRE1α can shift. The RIDD function can target mRNAs that are crucial for cell survival, and the kinase domain can engage with other signaling proteins like TRAF2 to activate pro-apoptotic pathways, such as the JNK signaling cascade. nih.govphysiology.orgresearchgate.net This dual nature positions IRE1α as a critical regulator of cell fate, capable of promoting either survival or apoptosis depending on the context and severity of ER stress. mdpi.comnih.gov
Rationale for Pharmacological Modulation of IRE1α Activity in Disease Pathophysiology
The central role of IRE1α in mediating cell fate decisions under ER stress has made it a compelling target for pharmacological intervention in a variety of diseases. mdpi.comresearchgate.net Chronic and unresolved ER stress is a key feature in the pathophysiology of numerous conditions, including cancer, neurodegenerative disorders, metabolic diseases, and inflammatory conditions. mdpi.combohrium.com In many cancers, for instance, tumor cells exploit the adaptive UPR signaling, including the IRE1α-XBP1s pathway, to survive the stressful tumor microenvironment and resist therapy. nih.govresearchgate.net
This has led to the development of small-molecule modulators that target the enzymatic activities of IRE1α. researchgate.net These compounds can be broadly categorized into those that target the kinase domain and those that target the RNase domain. mdpi.com Inhibitors targeting the ATP-binding site of the kinase domain can prevent the autophosphorylation required for RNase activation. nih.gov One such compound is IRE1α kinase-IN-3 , a potent, ATP-competitive inhibitor of IRE1α. cymitquimica.com By binding to the kinase domain, such inhibitors can allosterically modulate the RNase activity, thereby influencing downstream events like XBP1 splicing and RIDD. springernature.com The ability to pharmacologically manipulate the output of the IRE1α pathway offers a promising therapeutic strategy to selectively push diseased cells toward apoptosis while potentially protecting healthy cells, making compounds like IRE1α kinase-IN-3 valuable tools for both research and clinical development. nih.govresearchgate.net
Biochemical Profile of IRE1α kinase-IN-3
| Property | Value | Reference |
|---|---|---|
| Target | Inositol-Requiring Enzyme 1 Alpha (IRE1α) | cymitquimica.com |
| Mechanism of Action | ATP-competitive inhibitor | cymitquimica.com |
| Binding Constant (Ki) | 480 nM | cymitquimica.com |
| Molecular Formula | C₂₉H₃₂N₆O₃S | cymitquimica.com |
| Molecular Weight | 544.67 g/mol | cymitquimica.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| IRE1α kinase-IN-3 |
| Activating Transcription Factor 6 (ATF6) |
| Inositol-Requiring Enzyme 1 Alpha (IRE1α) |
| Protein Kinase RNA-like ER Kinase (PERK) |
| X-Box Binding Protein 1 (XBP1) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H32N6O3S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
N-[5-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]cyclobutanesulfonamide |
InChI |
InChI=1S/C29H32N6O3S/c30-19-12-14-20(15-13-19)33-29-32-18-16-25(34-29)24-9-4-17-31-28(24)38-27-11-3-7-22-23(27)8-2-10-26(22)35-39(36,37)21-5-1-6-21/h2-4,7-11,16-21,35H,1,5-6,12-15,30H2,(H,32,33,34) |
InChI Key |
QUZIUZXSSZJHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCC(CC6)N |
Origin of Product |
United States |
Molecular Mechanism of Action of Ire1|a Kinase in 3
Characterization as an IRE1α Kinase Inhibitor
IRE1A kinase-IN-3 is characterized as an ATP-competitive inhibitor that targets the kinase domain of IRE1α. Its mechanism of action involves direct interaction with the ATP-binding site, which consequently influences the autophosphorylation status of the enzyme.
IRE1A kinase-IN-3, as a Type II kinase inhibitor, binds to the ATP-binding pocket of the IRE1α kinase domain. nih.gov This interaction stabilizes an inactive conformation of the kinase. nih.govmdpi.com The binding of Type II inhibitors typically involves the DFG motif (Asp-Phe-Gly) at the start of the activation loop. By stabilizing the "DFG-out" conformation, where the phenylalanine residue of the DFG motif is moved out of its active-state position, the kinase is locked in an inactive state. nih.gov This conformational trapping prevents the proper alignment of catalytic residues required for ATP hydrolysis and phosphoryl transfer. nih.gov
In contrast, Type I inhibitors also bind to the ATP-binding pocket but stabilize an active conformation of the kinase domain, often referred to as the "DFG-in" state. mdpi.comnih.gov This differential stabilization of kinase conformation by Type I and Type II inhibitors is a key determinant of their downstream effects on IRE1α's RNase activity. nih.gov
| Inhibitor Type | Binds to | Kinase Conformation Stabilized |
| Type I | ATP-binding pocket | Active ("DFG-in") |
| Type II (e.g., IRE1A kinase-IN-3) | ATP-binding pocket | Inactive ("DFG-out") |
Autophosphorylation of the IRE1α kinase domain is a crucial step for its activation. nih.govembopress.orgresearchgate.net This process occurs in trans, where one IRE1α monomer in a dimer or oligomer phosphorylates the activation loop of the adjacent monomer. nih.govnih.gov This phosphorylation event is required to fully unleash the RNase activity. nih.govembopress.orgresearchgate.net
As an ATP-competitive inhibitor, IRE1A kinase-IN-3 blocks the binding of ATP, thereby directly inhibiting the autophosphorylation of IRE1α. nih.gov By preventing this critical activation step, the inhibitor effectively suppresses the downstream signaling cascade mediated by IRE1α. Research has shown that compounds that inhibit IRE1α autophosphorylation in vitro also effectively block its downstream functions, such as XBP1 splicing, in vivo. embopress.orgnih.gov The inhibition of autophosphorylation is a hallmark of Type II inhibitors, which lock the kinase in an inactive state, preventing the catalytic activity necessary for phosphorylation. nih.gov
Allosteric Modulation of IRE1α Enzymatic Activities by Kinase Inhibition
The binding of inhibitors to the kinase domain allosterically modulates the RNase activity of IRE1α. This allosteric control is a consequence of the conformational changes induced in the kinase domain, which are then transmitted to the RNase domain, affecting its catalytic function. nih.govucsf.edu A key aspect of this regulation is the influence on the oligomerization state of IRE1α. bohrium.comnih.govresearchgate.net
The two classes of kinase inhibitors have opposing effects on the RNase activity of IRE1α. nih.govresearchgate.net Type I inhibitors, by stabilizing an active kinase conformation, can paradoxically enhance or activate the RNase function, even in the absence of ER stress. mdpi.comnih.gov In contrast, Type II inhibitors like IRE1A kinase-IN-3, which stabilize an inactive kinase conformation, act as allosteric inhibitors of the RNase activity. nih.govucsf.edu They achieve this by preventing the conformational changes and oligomerization required for RNase activation. bohrium.comnih.gov
| Inhibitor Class | Effect on Kinase Conformation | Effect on IRE1α Oligomerization | Allosteric Effect on RNase Activity |
| Type I | Stabilizes active state | Enhances | Activates |
| Type II (e.g., IRE1A kinase-IN-3) | Stabilizes inactive state | Decreases/Breaks oligomers | Inhibits |
The most well-characterized function of IRE1α RNase is the unconventional splicing of XBP1 mRNA. nih.govmdpi.com Upon activation, IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. nih.gov This frameshift leads to the translation of a potent transcription factor, XBP1s, which upregulates a host of UPR target genes aimed at restoring ER homeostasis. ucsf.edunih.gov
IRE1A kinase-IN-3, by allosterically inhibiting the RNase activity of IRE1α, effectively blocks the splicing of XBP1 mRNA. nih.gov This has been demonstrated in cellular assays where treatment with Type II inhibitors prevents the accumulation of the spliced form of XBP1 even under conditions of ER stress. nih.gov This inhibition of XBP1 splicing is a direct consequence of preventing IRE1α autophosphorylation and the subsequent conformational activation of the RNase domain. embopress.orgresearchgate.net
In addition to splicing XBP1 mRNA, the RNase activity of IRE1α can also target other mRNAs for degradation through a process called Regulated IRE1-Dependent Decay (RIDD). researchgate.netnih.govfrontiersin.org This process is thought to reduce the protein load on the ER by degrading mRNAs that encode for secreted and membrane proteins. hollienlab.com Under high or chronic ER stress, the substrate specificity of the RNase can expand, leading to more widespread mRNA decay. bohrium.comnih.gov
As with XBP1 splicing, IRE1A kinase-IN-3 is expected to inhibit RIDD activity. Since RIDD is also dependent on the activation of the IRE1α RNase domain, the allosteric inhibition exerted by this Type II inhibitor would prevent the cleavage of RIDD substrates. nih.govhollienlab.com By inhibiting both XBP1 splicing and RIDD, IRE1A kinase-IN-3 comprehensively shuts down the downstream signaling outputs of the IRE1α pathway.
Consequence of Kinase Inhibition on IRE1α Oligomerization and Activation State
The activation of IRE1α is a dynamic process that involves a shift in its quaternary structure. Under conditions of endoplasmic reticulum (ER) stress, IRE1α monomers dimerize and then assemble into larger, higher-order oligomers. biorxiv.orgnih.govresearchgate.net This oligomerization is a prerequisite for the trans-autophosphorylation of its kinase domains, which in turn activates the RNase domain. nih.govnih.gov
Cellular and Molecular Consequences of Ire1|a Kinase in 3 Activity
Influence on Overall Unfolded Protein Response (UPR) Signaling Fidelity
The UPR is a tripartite signaling network originating from the endoplasmic reticulum (ER) and is orchestrated by three main sensor proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6) researchgate.netnih.gov. These sensors are pivotal in restoring ER homeostasis upon stress, but can also trigger apoptosis if the stress is prolonged or severe nih.govnih.gov.
IRE1α is a bifunctional enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain nih.govnih.gov. Upon ER stress, IRE1α oligomerizes and trans-autophosphorylates its kinase domain, which in turn allosterically activates its RNase domain nih.govjove.com. The RNase activity of IRE1α mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor, XBP1s jove.commdpi.com. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress jove.com.
Inhibition of the IRE1α kinase domain by a compound such as IRE1α kinase-IN-3 is expected to specifically block the autophosphorylation of IRE1α. This inhibition would consequently prevent the activation of its RNase domain, thereby attenuating the production of XBP1s and the subsequent upregulation of UPR target genes. This targeted action ensures that the effects are primarily constrained to the IRE1α branch of the UPR.
The three branches of the UPR are interconnected and can influence one another's activity. The PERK pathway is initiated by the autophosphorylation of PERK, leading to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α). This results in a general attenuation of protein synthesis to reduce the protein load on the ER and the preferential translation of activating transcription factor 4 (ATF4), which upregulates stress-response genes mdpi.com. The ATF6 pathway involves the translocation of ATF6 to the Golgi apparatus for proteolytic cleavage, releasing a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and XBP1 researchgate.netmdpi.com.
While IRE1α kinase-IN-3 directly targets the IRE1α branch, this can have indirect effects on the PERK and ATF6 pathways. For instance, the attenuation of the IRE1α/XBP1s pathway might lead to a compensatory upregulation of the other UPR branches to cope with unresolved ER stress. Conversely, in some contexts, the different UPR branches can have antagonistic interactions. The precise nature of this crosstalk can be cell-type and stress-dependent.
Impact on Cellular Fate Decisions
Prolonged or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response nih.govnih.gov. IRE1α plays a dual role in this process, capable of promoting both cell survival and cell death nih.govnih.gov.
The kinase activity of IRE1α is crucial for its pro-apoptotic functions. By inhibiting this activity, IRE1α kinase-IN-3 can modulate downstream apoptotic signaling cascades.
A key pro-apoptotic output of the IRE1α pathway is the activation of the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family mdpi.comwustl.edu. Under sustained ER stress, the kinase domain of IRE1α initiates a signaling cascade that leads to JNK activation nih.govresearchgate.net. Activated JNK can then promote apoptosis by phosphorylating and regulating the activity of various members of the Bcl-2 family of proteins, such as BIM and BID mdpi.commdpi.com. Inhibition of the IRE1α kinase would therefore be expected to suppress this JNK-mediated apoptotic signal.
The activation of JNK by IRE1α is mediated through the recruitment of the adaptor protein TNF receptor-associated factor 2 (TRAF2) to the activated IRE1α oligomers nih.govwustl.edunih.gov. This interaction facilitates the formation of a larger signaling complex that includes Apoptosis signal-regulating kinase 1 (ASK1) nih.govresearchgate.netresearchgate.net. The formation of the IRE1α-TRAF2-ASK1 complex is a critical step in the activation of the downstream JNK signaling cascade nih.govnih.govresearchgate.net. By preventing the initial kinase activation and autophosphorylation of IRE1α, an inhibitor like IRE1α kinase-IN-3 would disrupt the recruitment of TRAF2 and the subsequent assembly of the pro-apoptotic ASK1 complex, thereby impeding the transmission of the death signal nih.govresearchgate.net.
| Component | Role in IRE1α-Mediated Apoptosis | Effect of IRE1α Kinase Inhibition |
| IRE1α | Senses ER stress and initiates the apoptotic signal through its kinase domain. | Prevents autophosphorylation and activation. |
| TRAF2 | Adaptor protein that binds to activated IRE1α. | Recruitment to IRE1α is blocked. |
| ASK1 | A MAP3K that is activated within the IRE1α-TRAF2 complex. | Activation is prevented due to the lack of complex formation. |
| JNK | A MAPK that is phosphorylated and activated by ASK1, leading to apoptosis. | Activation is suppressed. |
Investigational Applications of Ire1|a Kinase in 3 in Preclinical Disease Models
Research in Oncology Models
IRE1A kinase-IN-3 targets the inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR). mdpi.comnih.gov Cancer cells, due to their high metabolic rate and protein synthesis, often experience endoplasmic reticulum (ER) stress, making them reliant on the UPR for survival. aacrjournals.orgnih.gov By inhibiting the kinase activity of IRE1α, IRE1A kinase-IN-3 disrupts this survival pathway, leading to reduced tumor growth and cell viability in various cancer models.
Multiple Myeloma (MM) Models
Multiple myeloma, a malignancy of plasma cells, is characterized by the hyperproduction of immunoglobulins, leading to significant ER stress. nih.govpnas.org This makes MM cells particularly dependent on the IRE1α-XBP1s pathway for survival. mdpi.compnas.org
Preclinical studies have demonstrated that the pharmacologic inhibition of IRE1α kinase can attenuate the growth of multiple myeloma. nih.govpnas.org In both subcutaneous and orthometastatic xenograft models of human MM, treatment with an IRE1α kinase inhibitor led to a significant reduction in tumor progression. biorxiv.orgpnas.org In some instances, it even caused tumor stasis or regression. biorxiv.org
Furthermore, research on patient-derived MM cells has shown that IRE1α kinase inhibition selectively reduces the viability of malignant CD138+ cells while sparing normal hematopoietic cells. nih.govbiorxiv.org This selective cytotoxicity was observed in samples from both newly diagnosed and relapsed patients, suggesting its potential across different stages of the disease. nih.gov The inhibition of IRE1α kinase activity has been shown to impair the 3D growth of MM cell lines, a model that more closely mimics the in vivo tumor environment than traditional 2D cultures. pnas.orgresearchgate.net
Table 1: Effects of IRE1A Kinase Inhibition in Preclinical Multiple Myeloma Models
| Model Type | Cell Lines/Samples | Key Findings | Citations |
| Subcutaneous Xenograft | Human MM cell lines | Attenuated tumor growth. | pnas.org |
| Orthometastatic Xenograft | Human MM cell lines | Resulted in tumor stasis or regression. | biorxiv.org |
| Patient-Derived Cells | Primary CD138+ MM cells | Selectively reduced viability of malignant cells. | nih.govbiorxiv.org |
| 3D Culture | KMS-11 and other MM cell lines | Markedly inhibited 3D growth. | pnas.orgresearchgate.net |
Breast Cancer Models, including Triple-Negative Breast Cancer (TNBC)
In breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype, the IRE1α pathway is implicated in tumor growth and survival. aacrjournals.orgnih.gov TNBC cells exhibit a strong dependence on IRE1α for in vivo growth. aacrjournals.org
Pharmacologic inhibition of IRE1α kinase has been shown to substantially attenuate tumor growth in both cell line-based and patient-derived TNBC xenografts in mice. aacrjournals.orgnih.gov This inhibition leads to a reversal of the ultrastructural expansion of the ER in TNBC cells and remodels the tumor microenvironment. aacrjournals.orgucsf.edu Specifically, it increases the number of pericytes while decreasing cancer-associated fibroblasts and myeloid-derived suppressor cells. aacrjournals.org
Studies have also indicated that inhibiting the IRE1α/XBP-1 pathway can effectively block the proliferation of TNBC tumor cells. researchgate.net In some models, combining IRE1α kinase inhibition with anti-angiogenic therapies, such as anti-VEGFA treatment, has resulted in tumor stasis or even regression. aacrjournals.orgnih.gov
Table 2: Investigational Findings of IRE1A Kinase Inhibition in Breast Cancer Models
| Model Type | Cancer Subtype | Key Findings | Citations |
| Cell Line-Based Xenograft | TNBC | Substantially attenuated tumor growth. | aacrjournals.orgnih.gov |
| Patient-Derived Xenograft | TNBC | Strongly attenuated tumor growth. | aacrjournals.orgnih.gov |
| In Vitro Cell Culture | TNBC | Blocks proliferation of tumor cells. | researchgate.net |
| Combination Therapy Model | TNBC | Synergized with anti-VEGFA treatment to cause tumor regression. | aacrjournals.orgnih.gov |
Glioblastoma Models
Glioblastoma (GBM) is an aggressive brain tumor where the UPR, including the IRE1α pathway, plays a significant role in its pathophysiology. chemrxiv.orgbiorxiv.org High levels of IRE1/XBP1s activity have been correlated with a worse prognosis in GBM patients. chemrxiv.org
In orthotopic xenograft models of human glioma, modulating IRE1α activity has revealed distinct effects on tumor progression. oncotarget.com Specifically, the inhibition of IRE1α's kinase activity has been linked to changes in tumor angiogenesis. oncotarget.com Preclinical studies have shown that genetic ablation of IRE1 in GBM models can lead to smaller and less aggressive tumors. chemrxiv.org Furthermore, pharmacological inhibition of IRE1 has been investigated for its potential to sensitize glioblastoma cells to standard chemotherapy, such as temozolomide (B1682018) (TMZ). chemrxiv.org In a preclinical murine GBM model that mimics the standard of care for human patients, the local inhibition of IRE1 was shown to sensitize the tumor to radiation and chemotherapy. biorxiv.org
Pancreatic Cancer Models
Pancreatic cancer, particularly pancreatic ductal adenocarcinoma (PDAC), is characterized by significant cellular stress, making the UPR a critical pathway for tumor cell survival and growth. physiology.orgresearchgate.net The IRE1α arm of the UPR is strongly upregulated in human pancreatic neuroendocrine tumor (PanNET) samples and in murine models of the disease. nih.gov
In preclinical PanNET models, the administration of selective IRE1α kinase inhibitors has been shown to halt tumor growth and survival. nih.gov This effect is believed to be due to the exacerbation of ER stress, which leads to apoptotic signaling. nih.gov Similarly, in models of PDAC, IRE1-dependent signaling has been reported to be important for maintaining the proliferative capacity of the cancer cells. nih.gov There is also evidence to suggest that targeting IRE1α could be a strategy to overcome resistance to certain targeted therapies in pancreatic cancer. physiology.org
Inhibition of Tumor Growth and Cell Viability in various Preclinical Cancer Systems
The role of IRE1α kinase in promoting tumor cell viability is not limited to the aforementioned cancers. The IRE1α–XBP1s pathway is activated in a variety of solid tumors and hematologic malignancies. mdpi.comashpublications.org
However, the effects of IRE1α inhibition on cell viability can be context-dependent. Some studies have reported that selective IRE1α inhibitors had minimal effects on the viability of a broad panel of over 300 tumor cell lines in vitro. nih.govresearchgate.net This suggests that while IRE1α activity is important, it may not be universally essential for the survival of all tumor cell lines in a culture setting. nih.gov In contrast, other research highlights the importance of the tumor microenvironment and 3D culture conditions in revealing the dependence of cancer cells on IRE1α. For instance, in multiple myeloma cell lines, IRE1α inhibition had a much stronger impact on 3D growth compared to conventional 2D cultures. pnas.org This underscores the complexity of targeting the IRE1α pathway and the importance of using clinically relevant preclinical models.
Neurodegenerative Disease Research Models
The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.gov This protein aggregation triggers ER stress and the UPR. nih.govmdpi.com The IRE1α pathway, as a central component of the UPR, has been implicated in the pathogenesis of these disorders. nih.govnih.gov
In the context of Alzheimer's disease, activation of the IRE1 pathway has been observed in human brain tissue and correlates with disease progression. researchgate.net Studies in mouse models of Alzheimer's have shown that increased levels of IRE1α can contribute to neuroinflammation. mdpi.com Interestingly, genetic deletion of IRE1 in a mouse model of Alzheimer's disease was found to reduce the expression of amyloid precursor protein (APP) and ameliorate cognitive deficits. researchgate.net This suggests that inhibiting IRE1 signaling could be a potential therapeutic strategy. researchgate.net
A polymorphism in the XBP1 gene, which is activated by IRE1, has been identified as a genetic risk factor for Alzheimer's disease, further linking the IRE1 pathway to the disease's etiology. nih.gov While much of the therapeutic focus in neurodegeneration has been on the PERK branch of the UPR, the emerging role of IRE1α suggests it may also be a viable target for intervention. nih.gov
Inflammatory and Autoimmune Disease Models
The IRE1α signaling pathway is a key regulator of inflammatory and immune responses. uniprot.orguniprot.orgnih.gov Its activation in immune cells can lead to the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), through the activation of transcription factors like X-box binding protein 1 (XBP1) and the recruitment of adaptor proteins like TNF receptor-associated factor 2 (TRAF2). nih.govgenecards.org Furthermore, IRE1α has been shown to contribute to the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives inflammation. uniprot.orgpnas.org
Metabolic Disorder Models (e.g., Obesity, Type 2 Diabetes)
Metabolic disorders, including obesity and type 2 diabetes, are closely linked to chronic endoplasmic reticulum (ER) stress and the activation of the UPR in metabolic tissues such as the liver, adipose tissue, and pancreatic β-cells. embopress.org IRE1α activation is a hallmark of ER stress in these conditions and contributes to the pathogenesis of insulin (B600854) resistance and β-cell dysfunction. medchemexpress.commedchemexpress.com
In the context of obesity, IRE1α activity in adipocytes and macrophages within adipose tissue can promote a state of chronic low-grade inflammation, a key driver of systemic insulin resistance. In pancreatic β-cells, while acute IRE1α signaling is important for insulin biosynthesis, chronic activation under conditions of high glucose can lead to β-cell dysfunction and apoptosis. medchemexpress.com Therefore, inhibiting IRE1α with a selective compound is a promising therapeutic strategy. Studies with other IRE1α inhibitors have shown improvements in glucose homeostasis and reduced inflammation in preclinical models of obesity and diabetes. While it is plausible that IRE1A kinase-IN-3 would be investigated for similar effects, specific data from such preclinical studies are not currently published.
Studies in Organ-Specific Stress Models (e.g., Pancreatic Beta Cells, Liver, Cardiovascular System)
The role of IRE1α in organ-specific stress extends beyond metabolic diseases to encompass a range of pathological conditions.
Pancreatic Beta Cells: As mentioned, chronic ER stress and subsequent IRE1α hyperactivation are detrimental to pancreatic β-cell function and survival. Excessive IRE1α activity can lead to the degradation of insulin mRNA, thereby impairing insulin production. Inhibition of the IRE1α pathway is therefore being explored as a means to protect β-cells and preserve their function in diabetic models.
Liver: In the liver, IRE1α is implicated in the development of non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. Its activation can promote hepatic lipogenesis and inflammation. Genetic and pharmacological inhibition of IRE1α in preclinical models has been shown to reduce liver steatosis and fibrosis, highlighting its potential as a therapeutic target for these conditions.
Cardiovascular System: ER stress and IRE1α activation are also involved in the pathophysiology of various cardiovascular diseases, including atherosclerosis and heart failure. In macrophages within atherosclerotic plaques, IRE1α can promote inflammation and contribute to lesion development. pnas.org In the heart, while some studies suggest a protective role for IRE1α in certain contexts, its chronic activation is generally considered detrimental. Consequently, IRE1α inhibitors are being investigated for their potential to mitigate cardiovascular pathologies.
While the rationale for testing a compound like IRE1A kinase-IN-3 in these organ-specific stress models is clear, specific experimental outcomes for this particular inhibitor remain to be publicly documented.
Data Table: Investigational Profile of IRE1A kinase-IN-3 (Based on Target Rationale)
| Disease Model Category | Rationale for Investigation of an IRE1α Inhibitor | Potential Endpoints for "IRE1A kinase-IN-3" Studies |
| Inflammatory & Autoimmune Diseases | IRE1α mediates pro-inflammatory cytokine production and immune cell activation. uniprot.orgnih.gov | Reduction in disease severity scores, decreased inflammatory cell infiltration, lower levels of circulating cytokines (e.g., IL-6, TNF-α). |
| Metabolic Disorders | IRE1α contributes to insulin resistance and pancreatic β-cell dysfunction. embopress.orgmedchemexpress.com | Improved glucose tolerance, enhanced insulin sensitivity, preservation of β-cell mass and function, reduced adipose tissue inflammation. |
| Organ-Specific Stress (Liver) | IRE1α is involved in hepatic steatosis and fibrosis. | Decreased liver fat accumulation, reduced markers of liver injury (e.g., ALT, AST), diminished fibrotic deposition. |
| Organ-Specific Stress (Cardiovascular) | IRE1α promotes inflammation in atherosclerosis and can contribute to cardiac pathology. pnas.org | Reduced atherosclerotic plaque size, decreased inflammatory markers in vascular tissue, improved cardiac function in heart failure models. |
Advanced Research Methodologies for Studying Ire1|a Kinase in 3
Biochemical Assays for Enzyme Activity Profiling
Biochemical assays utilize purified, recombinant components to directly measure the enzymatic functions of IRE1α in a controlled, in vitro setting. This approach is fundamental for screening potential inhibitors and characterizing their specific mechanism of action.
The activation of IRE1α is initiated by its trans-autophosphorylation, a critical event that allosterically controls its subsequent RNase activity. nih.govnih.gov Assays designed to measure this kinase activity are therefore essential for identifying compounds that interfere with the initial step of IRE1α signaling. In these assays, purified recombinant IRE1α is incubated with ATP and magnesium ions (Mg2+) to initiate the autophosphorylation reaction. nih.govresearchgate.net The extent of phosphorylation can be quantified using various methods, such as Western blotting with antibodies that specifically recognize phosphorylated residues on the IRE1α activation loop, like Serine 724 (p-IRE1α). nih.govthermofisher.com Alternatively, fluorescence-based detection systems, such as DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay), can be employed for higher throughput screening. nih.gov These assays are particularly useful for identifying ATP-competitive inhibitors that bind to the kinase domain and prevent autophosphorylation. nih.govnih.gov
Table 1: Summary of In Vitro IRE1α Autophosphorylation Assay
| Parameter | Description |
|---|---|
| Principle | Measures the ability of recombinant IRE1α to phosphorylate itself in the presence of ATP. |
| Key Reagents | Purified recombinant IRE1α, ATP, MgCl2, kinase buffer. |
| Detection Method | Immunoblotting with phospho-specific antibodies (e.g., anti-pS724-IRE1α), fluorescence-based assays (e.g., DELFIA). nih.gov |
| Application | Screening for and characterizing inhibitors that target the IRE1α kinase domain (e.g., ATP-competitive inhibitors). nih.govnih.gov |
The canonical function of the activated IRE1α RNase domain is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. mdpi.com In vitro assays that reconstitute this event are the gold standard for directly measuring the RNase activity of IRE1α and identifying inhibitors that target this function. These assays typically involve incubating purified, autophosphorylated IRE1α with an in vitro-transcribed RNA substrate corresponding to the region of XBP1 mRNA that contains the 26-nucleotide intron. nih.govnih.gov The RNA substrate is often labeled, for instance with 32P or a fluorescent reporter system like a Cy5 fluorophore, to allow for detection. nih.govnih.gov Following the reaction, the cleavage products are separated and visualized using denaturing polyacrylamide gel electrophoresis. nih.gov The appearance of specific cleavage fragments corresponding to the 5' and 3' exons indicates successful splicing activity by IRE1α. This method allows for the identification of inhibitors that directly bind to the RNase active site or allosterically prevent its function, independent of the kinase domain. nih.gov
Table 2: Summary of In Vitro XBP1 mRNA Splicing Assay
| Parameter | Description |
|---|---|
| Principle | Measures the endoribonuclease activity of purified IRE1α by its ability to cleave a specific XBP1 mRNA substrate. nih.govresearchgate.net |
| Key Reagents | Activated (phosphorylated) recombinant IRE1α, labeled (e.g., 32P, Cy5) XBP1 RNA substrate. nih.govnih.gov |
| Detection Method | Denaturing polyacrylamide gel electrophoresis (PAGE) to resolve cleavage products. nih.gov |
| Application | Screening for and characterizing direct inhibitors of the IRE1α RNase domain. nih.gov |
Beyond XBP1 splicing, the IRE1α RNase domain also degrades a subset of other mRNAs located at the endoplasmic reticulum through a process known as Regulated IRE1-Dependent Decay (RIDD). nih.govnih.gov Assessing an inhibitor's effect on RIDD is crucial for a complete understanding of its pharmacological profile. The quantitative assessment of RIDD activity can be performed in vitro by incubating activated IRE1α with specific mRNA substrates known to be RIDD targets, such as BLOC1S1. researchgate.net Following the incubation period, the integrity of the target mRNA is measured using quantitative reverse transcription PCR (qRT-PCR). researchgate.netspringernature.com A decrease in the amount of the full-length mRNA substrate indicates RIDD activity. This assay allows researchers to determine if a compound selectively inhibits XBP1 splicing or broadly suppresses all IRE1α RNase activities, which has important implications for therapeutic development. nih.govnih.gov
Cell-Based Assays for UPR Activation and Downstream Signaling
While biochemical assays are critical for direct enzyme profiling, cell-based assays are indispensable for evaluating a compound's efficacy and mechanism of action in a physiological context. These assays measure the impact of inhibitors on the entire IRE1α signaling pathway, from receptor activation to downstream gene expression, within living cells.
To facilitate high-throughput screening of IRE1α modulators in a cellular setting, reporter gene assays for XBP1 splicing have been developed. nih.govresearchgate.net These systems utilize a reporter gene, such as Renilla luciferase (RLuc) or a fluorescent protein (e.g., Venus, GFP), fused in-frame with a segment of the XBP1 gene that includes the 26-nucleotide intron. nih.govresearchgate.net In the absence of ER stress, IRE1α is inactive, and the reporter mRNA remains unspliced; a premature stop codon within this sequence prevents the translation of the reporter protein. researchgate.net Upon induction of ER stress, activated IRE1α splices the intron from the reporter mRNA. nih.gov This splicing event causes a translational frameshift, removing the stop codon and allowing for the expression of the functional reporter protein. researchgate.net The activity of IRE1α can then be easily quantified by measuring the resulting luminescence or fluorescence, providing a robust readout of XBP1 splicing in living cells. researchgate.netnih.gov
Table 3: Summary of XBP1 Splicing Reporter Gene Assay
| Parameter | Description |
|---|---|
| Principle | Measures IRE1α RNase activity in live cells by linking XBP1 splicing to the expression of a quantifiable reporter protein (e.g., luciferase, GFP). nih.govresearchgate.net |
| Key Reagents | Cells stably or transiently transfected with an XBP1-reporter construct; an ER stress-inducing agent (e.g., thapsigargin, tunicamycin). researchgate.net |
| Detection Method | Measurement of luminescence or fluorescence signal. nih.gov |
| Application | High-throughput screening of small molecule libraries to identify modulators of IRE1α activity in a cellular context. nih.govresearchgate.net |
Immunoblotting, or Western blotting, is a widely used technique to directly assess the activation state of IRE1α and the expression levels of its downstream target proteins in cells. To analyze the activation of IRE1α, cell lysates are subjected to gel electrophoresis, transferred to a membrane, and probed with a primary antibody that specifically recognizes the phosphorylated form of IRE1α at key activation loop residues, such as Serine 724. nih.govnih.gov This provides a direct measure of IRE1α kinase activation in response to ER stress and its modulation by inhibitor compounds. Furthermore, immunoblotting can be used to monitor the expression of proteins whose genes are transcribed by the XBP1s transcription factor. An increase in the levels of these downstream target proteins serves as an additional, functional readout of the pathway's activation state. nih.gov
Quantitative RT-PCR for mRNA Splicing (e.g., XBP1s/XBP1u ratio) and Gene Expression Analysis
A primary and direct method to assess the efficacy of an IRE1α kinase inhibitor is to measure its effect on the endoribonuclease (RNase) activity of IRE1α. The most conserved function of the IRE1α RNase is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. nih.govbiorxiv.org Upon endoplasmic reticulum (ER) stress, IRE1α excises a 26-nucleotide intron from the unspliced XBP1 mRNA (XBP1u), generating the spliced, active form (XBP1s). biorxiv.orgmdpi.com XBP1s encodes a potent transcription factor that upregulates a host of UPR target genes to restore ER homeostasis. nih.govnih.gov
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is the gold standard for quantifying this splicing event. researchgate.net By designing specific primer sets, researchers can separately quantify the mRNA levels of both XBP1s and XBP1u. The ratio of XBP1s to XBP1u serves as a robust and direct biomarker of IRE1α RNase activation. nih.gov An effective inhibitor of IRE1α, like IRE1A kinase-IN-3, is expected to significantly reduce the XBP1s/XBP1u ratio in cells subjected to ER stress.
For instance, studies on the IRE1α inhibitor 4µ8C demonstrated its ability to decrease the XBP1s/XBP1u ratio in tumor-bearing mice, indicating successful target engagement in vivo. biorxiv.org Similarly, analysis of bone marrow macrophages (BMMs) undergoing differentiation showed a transient increase in the XBP1s/XBP1u ratio, which could be modulated by pharmacological inhibitors of IRE1α. nih.gov
Beyond XBP1 splicing, qRT-PCR is also employed for broader gene expression analysis to understand the downstream consequences of IRE1α inhibition. This includes measuring the expression of XBP1s target genes, such as ER chaperones (e.g., Hspa5/BiP) and components of the ER-associated degradation (ERAD) pathway (e.g., Edem1, Dnajb9). biorxiv.org Inhibition of IRE1α would be expected to prevent the stress-induced upregulation of these genes. Furthermore, analysis can extend to genes involved in other cellular processes reportedly modulated by IRE1α, such as inflammation and metabolism, to build a comprehensive profile of the inhibitor's effects. biorxiv.orgresearchgate.net
Table 1: Application of qRT-PCR in Analyzing IRE1α Inhibition
| Analytical Target | Methodology | Expected Outcome with IRE1α Inhibitor | Significance | Reference |
|---|---|---|---|---|
| XBP1 mRNA Splicing | qRT-PCR using primers specific for XBP1s and XBP1u | Decreased XBP1s/XBP1u ratio under ER stress | Direct measure of IRE1α RNase inhibition | biorxiv.orgresearchgate.netnih.gov |
| UPR Target Genes | qRT-PCR for genes like Hspa5 (BiP), Edem1, Dnajb9 | Suppression of stress-induced gene upregulation | Confirms blockade of the XBP1s transcriptional program | biorxiv.org |
| Regulated IRE1-Dependent Decay (RIDD) Substrates | qRT-PCR for known RIDD target mRNAs | Stabilization of target mRNAs that would otherwise be degraded | Assesses inhibition of the XBP1-independent RNase activity of IRE1α | researchgate.net |
| Inflammatory & Metabolic Genes | qRT-PCR for genes like IL-6, STAT3, and lipid metabolism genes | Modulation of expression levels | Elucidates broader biological effects of IRE1α inhibition | biorxiv.orgresearchgate.net |
Cellular Viability and Apoptosis Assays (e.g., Annexin V staining)
A critical aspect of characterizing any potential therapeutic compound is understanding its impact on cell survival and death. While acute activation of the UPR is a pro-survival response, chronic or unresolved ER stress leads to apoptosis. mdpi.commdpi.com IRE1α signaling is a key determinant in this life-or-death decision. mdpi.com Therefore, cellular viability and apoptosis assays are fundamental to evaluating how an inhibitor like IRE1A kinase-IN-3 modulates these outcomes.
Cellular viability can be assessed using various methods, such as trypan blue exclusion assays or metabolic assays (e.g., CCK-8), which measure the health and proliferation of cell populations over time. mdpi.complos.org Studies have shown that in some contexts, inhibiting IRE1α can preserve cell viability, particularly under conditions where ER stress would otherwise lead to cell death. nih.gov
To specifically quantify apoptosis, Annexin V staining followed by flow cytometry is a widely used and precise technique. kumc.edunih.gov During the early stages of apoptosis, the phospholipid phosphatidylserine (B164497) (PS), normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. nih.gov Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore, can identify early apoptotic cells. thermofisher.com Co-staining with a viability dye like propidium (B1200493) iodide (PI), which only enters cells with compromised membranes, allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). plos.orgnih.gov
When studying an IRE1α inhibitor, these assays can reveal whether the compound itself is cytotoxic or if it protects cells from ER stress-induced apoptosis. For example, some IRE1α kinase inhibitors have been shown to preserve the viability and function of ER-stressed cells and pancreatic islet explants. nih.gov Conversely, under certain conditions, such as in specific cancer cell lines, inhibiting the pro-survival functions of the UPR might enhance cell death, a therapeutically desirable outcome. nih.gov
Table 2: Interpreting Apoptosis Assay Results for an IRE1α Inhibitor
| Cell Population (Flow Cytometry) | Staining Profile | Interpretation | Implication for IRE1α Inhibitor |
|---|---|---|---|
| Viable Cells | Annexin V- / PI- | Healthy, non-apoptotic cells | High percentage suggests low cytotoxicity of the inhibitor. |
| Early Apoptotic Cells | Annexin V+ / PI- | Cells in the initial stages of apoptosis; membrane integrity is intact. | Increase may indicate the inhibitor promotes apoptosis or fails to prevent stress-induced apoptosis. |
| Late Apoptotic/Necrotic Cells | Annexin V+ / PI+ | Cells in late-stage apoptosis or necrosis; membrane is compromised. | Increase suggests significant cell death, either from cytotoxicity or enhancement of a pro-apoptotic pathway. |
Analysis of IRE1α Oligomerization via Microscopy Techniques
The activation of IRE1α is intrinsically linked to its change in quaternary structure. nih.gov Upon ER stress, IRE1α molecules, which may exist as inactive dimers at baseline, assemble into higher-order oligomers or clusters within the ER membrane. pnas.orgucsf.eduelifesciences.org This oligomerization is a prerequisite for the trans-autophosphorylation of the kinase domains, which subsequently allosterically activates the RNase domains. nih.govnih.gov Therefore, visualizing and quantifying IRE1α oligomerization is a powerful method to study the mechanism of inhibitors that may act by preventing this crucial assembly step.
Advanced fluorescence microscopy techniques are essential for this analysis. Cells expressing a fluorescently tagged version of IRE1α (e.g., IRE1α-GFP) are used to monitor its localization.
Confocal Microscopy: In unstressed cells, fluorescently-tagged IRE1α typically shows a diffuse, reticular pattern characteristic of the ER. Upon induction of ER stress, IRE1α coalesces into distinct puncta or foci, representing the large oligomeric clusters. biorxiv.org An inhibitor that prevents oligomerization would be expected to maintain the diffuse ER pattern even in the presence of an ER stressor.
Super-Resolution Microscopy and Single-Particle Tracking: These more advanced techniques provide a deeper understanding of the biophysical nature of IRE1α clusters. pnas.org They have revealed that clusters are dynamic structures and that only a small fraction of the total cellular IRE1α pool is typically recruited into these foci. pnas.org By tracking individual molecules, researchers can determine whether an inhibitor affects the assembly, disassembly, or mobility of these signaling platforms. ucsf.edu
Cryo-Electron Tomography (Cryo-ET): For the highest level of structural detail, cryo-ET can be used to determine the in situ structure of IRE1α foci. This has revealed that IRE1α oligomers form helical filaments within constricted ER tubules, providing unprecedented insight into the architecture of these signaling hubs. nih.govbiorxiv.org
By employing these microscopy techniques, researchers can determine if IRE1A kinase-IN-3 acts by preventing the initial stress-induced clustering of IRE1α, thereby blocking the first step in its activation cascade. nih.gov
In Vitro and Ex Vivo Organoid and Tissue Slice Models for Disease Modeling
While two-dimensional (2D) cell culture is invaluable, it often fails to recapitulate the complex cell-cell interactions, architecture, and microenvironment of native tissues. Three-dimensional (3D) models, such as organoids and ex vivo tissue slices, provide a more physiologically relevant context to evaluate the effects of compounds like IRE1A kinase-IN-3. nih.govnih.gov
In Vitro Organoid Models: Organoids are self-organizing 3D structures grown from stem cells (pluripotent or adult stem cells) that can differentiate and assemble to mimic the structure and function of a specific organ, such as the lung, intestine, or heart. nih.govmdpi.com These models are particularly powerful for studying the role of IRE1α in development, homeostasis, and disease. For example, a lung organoid model was used to demonstrate that IRE1α signaling mediates a pathological cell state reprogramming in response to proteostatic stress, an effect that could be reversed by an IRE1α inhibitor. researchgate.net Using organoids allows researchers to test the efficacy of IRE1A kinase-IN-3 in a multicellular system that better reflects in vivo biology.
Ex Vivo Tissue Slice Models: Precision-cut tissue slices are thin sections of fresh tissue (from animal models or human biopsies) that are kept viable in culture for a short period. nih.gov Their major advantage is the preservation of the native tissue architecture, including the extracellular matrix and the spatial relationships between different cell types (e.g., tumor cells, stromal cells, immune cells). nih.gov This model is ideal for preclinical evaluation of targeted therapies. Tumor tissue slices can be treated with IRE1A kinase-IN-3 to assess its effects on cell viability, signaling pathways (via immunohistochemistry or protein extraction), and the tumor microenvironment, providing predictive insights into potential patient responses. nih.gov
Use of Genetically Modified Animal Models (e.g., IRE1α Knockout/Knockdown Mice) to Evaluate In Vivo Effects
To validate the in vivo efficacy and target specificity of an IRE1α inhibitor, genetically modified animal models are indispensable. The use of mice with conditional knockout or knockdown of the gene encoding IRE1α (Ern1) allows researchers to compare the physiological effects of genetic ablation with those of pharmacological inhibition.
IRE1α Knockout/Knockdown Mice: Global knockout of Ern1 is embryonically lethal, highlighting its critical role in development. nih.gov Therefore, researchers use conditional knockout (CKO) mice, where Ern1 is deleted only in specific tissues (e.g., liver, pancreas, or immune cells), or knockdown models that have reduced IRE1α expression. nih.govresearchgate.netresearchgate.net These models have been instrumental in dissecting the tissue-specific functions of IRE1α. For instance, analysis of IRE1α CKO mice revealed abnormalities in exocrine tissues and mild hyperglycemia. researchgate.net
Evaluating Inhibitor Specificity: Administering IRE1A kinase-IN-3 to an IRE1α CKO mouse is a crucial control experiment. If the compound elicits a biological effect in wild-type mice but has no effect in CKO mice, it provides strong evidence that the compound's actions are specifically mediated through IRE1α.
Modeling Disease: These models are often crossed with disease models (e.g., cancer or metabolic disease models) to test the therapeutic potential of targeting IRE1α. For example, studies using IRE1α knockdown in colon cancer cells demonstrated that reducing IRE1α signaling suppressed metastasis in vivo. researchgate.net Similarly, treating mouse models of atherosclerosis with an IRE1α inhibitor was shown to reduce plaque size and inflammation. ucsf.edu These systems provide the ultimate preclinical test for evaluating the systemic effects and therapeutic window of a compound like IRE1A kinase-IN-3.
Systems-Level Biological Approaches
To move beyond a single pathway and understand the global cellular impact of IRE1α inhibition, systems-level approaches are employed. These "omics" technologies provide an unbiased, large-scale view of the molecular changes induced by a compound.
Proteomic and Phosphoproteomic Analyses to Map Downstream Signaling
While transcriptomics (e.g., qRT-PCR, RNA-seq) reveals changes in gene expression, proteomics and phosphoproteomics provide a more direct picture of the functional state of the cell by quantifying proteins and their post-translational modifications (PTMs). nih.gov
Proteomics: This involves the large-scale analysis of the entire protein complement of a cell or tissue. Using mass spectrometry-based techniques, researchers can compare the proteomes of cells treated with a vehicle versus IRE1A kinase-IN-3. This can uncover broad changes in cellular machinery, pathways, and protein complexes affected by IRE1α inhibition, potentially revealing unexpected functions or off-target effects. nih.gov
Phosphoproteomics: This is a specialized form of proteomics that focuses on identifying and quantifying protein phosphorylation events. nih.gov Since protein phosphorylation is the key mechanism of signal transduction for most kinase-driven pathways, this method is exceptionally powerful for mapping the signaling networks downstream of IRE1α. nih.gov IRE1α is a kinase, and its activation leads to the phosphorylation of itself and downstream substrates like Apoptosis signal-regulating kinase 1 (ASK1). mdpi.comnih.gov By analyzing the global changes in protein phosphorylation upon treatment with IRE1A kinase-IN-3, researchers can:
Confirm the inhibition of known downstream phosphorylation events (e.g., decreased phosphorylation of ASK1).
Discover novel, previously unknown substrates and signaling pathways regulated by IRE1α kinase activity. nih.gov
Build a comprehensive map of the signaling cascades that are modulated by the inhibitor, providing deep mechanistic insight into its cellular effects.
Transcriptomic Analyses (e.g., RNA-Seq) for Comprehensive Gene Expression and RIDD Target Identification
Transcriptomic analyses, particularly RNA sequencing (RNA-Seq), are powerful tools for elucidating the comprehensive impact of inhibiting Inositol-requiring enzyme 1α (IRE1α) with compounds like IRE1α kinase-IN-3. These methodologies provide a global view of gene expression changes, enabling researchers to identify the downstream consequences of modulating IRE1α's endoribonuclease (RNase) activity. A primary application of this approach is the identification of mRNAs targeted for degradation through Regulated IRE1-Dependent Decay (RIDD).
By comparing the transcriptomes of cells treated with an IRE1α inhibitor to untreated cells under endoplasmic reticulum (ER) stress conditions, researchers can pinpoint mRNAs whose stability is dependent on IRE1α's RNase function. researchgate.net This is achieved by identifying transcripts that are downregulated during ER stress in a manner that is reversed by the inhibitor. Such analyses have been instrumental in moving beyond the well-known splicing of X-box binding protein 1 (XBP1) mRNA to uncover a broader role for IRE1α in regulating cellular homeostasis through the degradation of a select group of mRNAs. nih.govresearchgate.net
The identification of RIDD targets is critical, as their degradation can significantly impact cellular fate, influencing processes from apoptosis to inflammation. For instance, studies have identified mRNAs involved in the DNA damage response as RIDD substrates, suggesting a role for IRE1α in maintaining genome integrity. researchgate.net The specificity of RIDD is an area of active investigation. While initial findings suggested that RIDD targets in mammals possess a consensus stem-loop structure similar to that in XBP1 mRNA, more recent and comprehensive transcriptomic studies have challenged this view. nih.govsemanticscholar.org
Integrative analyses combining RNA-Seq with techniques like Global Run-On Sequencing (GRO-seq) have led to the discovery of a new class of IRE1α targets. These targets lack the canonical XBP1-like stem-loop and are degraded through a process termed "RIDD lacking endomotif" (RIDDLE). nih.gov This finding suggests that IRE1α possesses at least two distinct RNase modalities: a highly specific, endomotif-directed cleavage and a more promiscuous, endomotif-independent activity that requires the formation of higher-order IRE1α oligomers. nih.gov The use of specific inhibitors in conjunction with these transcriptomic techniques is crucial for dissecting these distinct activities.
Table 1: Examples of Identified IRE1α RNase Targets
| Target Type | mRNA Target | Function/Pathway | Reference |
|---|---|---|---|
| Canonical RIDD | CD59 | Complement restriction | nih.gov |
| Canonical RIDD | TGOLN2 | Trans-Golgi network protein | nih.gov |
| Canonical RIDD | Bloc1s1 | Biogenesis of lysosome-related organelles complex 1 | researchgate.net |
| RIDDLE | TNFAIP8L1 | Apoptosis, Inflammation | nih.gov |
| RIDDLE | SNN | Trafficking, Neuronal function | nih.gov |
| RIDDLE | SIX2 | Development, Transcription factor | nih.gov |
Bioinformatic Analysis of IRE1α Interactome Data
To fully understand the regulation and diverse functions of IRE1α, it is essential to identify its interacting protein partners. The collection of these partners is known as the IRE1α interactome. Modern proteomics techniques, such as proximity-dependent biotinylation (BioID), are used to map these interactions in situ. biorxiv.orgbiorxiv.org In BioID, IRE1α is fused to a promiscuous biotin (B1667282) ligase, which then tags nearby proteins with biotin. These tagged proteins can be purified and identified by mass spectrometry, providing a snapshot of the "IRE1α signalosome"—the complex of proteins that interact with IRE1α and modulate its activity. researchgate.netbiorxiv.org
The raw data generated from these proteomics experiments is a long list of potential interactors, which requires sophisticated bioinformatic analysis to extract meaningful biological information. nih.gov This analysis typically involves several steps:
Data Filtering and Scoring: Potential interactors are filtered against control experiments to remove non-specific binders. Algorithms are used to assign confidence scores to the remaining interactions.
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the list of high-confidence interactors. nih.gov This helps to identify cellular processes and signaling pathways that are significantly overrepresented, suggesting novel functions for IRE1α.
Network Analysis: The interactome data is used to construct protein-protein interaction (PPI) networks. These networks visualize the relationships between IRE1α and its partners, and can reveal functional modules or hubs that are critical for signal transduction. biorxiv.orgdntb.gov.ua
Through such bioinformatic approaches, studies have defined a complex IRE1α signalosome, connecting it to previously unrecognized cellular functions beyond the canonical Unfolded Protein Response (UPR). biorxiv.org For example, interactome analysis has identified HNRNPL as an IRE1α-interacting partner that stabilizes the protein under basal conditions. biorxiv.orgbiorxiv.org By applying these methods in the presence and absence of an inhibitor like IRE1α kinase-IN-3, researchers can determine how drug binding affects the composition of the IRE1α signalosome, providing mechanistic insights into how the inhibitor modulates IRE1α function and crosstalk with other pathways. biorxiv.org
Structural Biology Approaches (e.g., Co-crystallography of IRE1α-Inhibitor Complexes)
Structural biology, particularly X-ray crystallography, provides atomic-level insights into the architecture of IRE1α and the mechanisms by which inhibitors modulate its function. The cytoplasmic portion of IRE1α contains both a kinase domain and an RNase domain, which are allosterically coupled. nih.govnih.gov Understanding how small molecules bind to the kinase domain to control the distant RNase active site is a key goal of structural studies.
Determining the crystal structure of the IRE1α cytoplasmic domain in complex with an inhibitor (co-crystallography) reveals the precise binding mode of the compound. ucsf.eduembopress.org These structures show how the inhibitor occupies the ATP-binding pocket of the kinase domain and details the specific hydrogen bonds and hydrophobic interactions that stabilize the complex. ucsf.edu This information is invaluable for structure-based drug design and the optimization of inhibitor potency and selectivity.
Crucially, structural studies have revealed that the kinase domain can adopt different conformations, and that inhibitor binding can stabilize specific states. The activation of IRE1α involves a conformational change from a "face-to-face" dimer, competent for autophosphorylation, to a "back-to-back" dimer that is thought to be the RNase-active state. embopress.org Some kinase inhibitors have been shown to paradoxically activate the RNase domain by stabilizing an active-like conformation. ucsf.edu In contrast, inhibitory compounds are sought to lock IRE1α in an inactive conformation.
Future Directions and Preclinical Translational Outlook
Development of Highly Selective and Potent Next-Generation IRE1α Kinase Modulators
The first generation of IRE1α inhibitors has provided crucial proof-of-concept, but the path forward requires the development of next-generation modulators with superior potency and selectivity. Early inhibitors, while useful as research tools, sometimes suffered from off-target effects or suboptimal pharmacokinetic properties. For instance, some kinase inhibitors were found to paradoxically stimulate the ribonuclease (RNase) activity of IRE1α, a phenomenon that highlights the complex allosteric relationship between the kinase and RNase domains. biorxiv.orgmedchemexpress.com
Future efforts will focus on designing "kinase-inhibiting RNase attenuators" (KIRAs), which bind to the kinase domain's ATP pocket and allosterically inhibit the RNase function. The development of highly selective KIRAs, such as KIRA8 (also known as compound 18), has demonstrated the feasibility of this approach, showing efficacy in preclinical models without significant off-target activity or severe in vivo side effects. The goal is to create compounds that can precisely modulate IRE1α signaling, either by inhibiting both its kinase and RNase functions or by selectively targeting one activity over the other to achieve a desired therapeutic outcome.
Elucidation of Context-Dependent Effects: Cell Type, Stress Stimulus, and Disease Stage
A significant challenge in targeting IRE1α is that its role can be either pro-survival or pro-apoptotic, depending on the cellular context, the nature of the ER stress stimulus, and the stage of the disease. In some cancers, sustained IRE1α signaling via its RNase-mediated splicing of X-box binding protein 1 (XBP1) mRNA is crucial for tumor cell survival and proliferation. In these contexts, inhibiting IRE1α is beneficial. Conversely, under severe and irremediable ER stress, IRE1α can switch to a pro-apoptotic output, in part through a process called Regulated IRE1-Dependent Decay (RIDD) of mRNAs.
Therefore, the effect of an inhibitor like IRE1A kinase-IN-3 could vary dramatically. For example, in multiple myeloma, where cells are highly dependent on the IRE1α-XBP1s pathway, inhibition is a validated therapeutic strategy. However, in other scenarios, inhibiting a potentially pro-apoptotic IRE1α signal could be detrimental. Future preclinical studies must meticulously evaluate these context-dependent effects using a wide array of cell lines, primary patient samples, and sophisticated disease models that accurately reflect the tumor microenvironment and different stages of disease progression.
Exploration of Combination Strategies with Other Preclinical Therapeutic Agents in Disease Models
Given the complexity of diseases like cancer, combination therapies are likely to be more effective than monotherapies. Preclinical studies have already shown the promise of combining IRE1α inhibitors with existing therapeutic agents. For instance, IRE1α inhibition has been shown to enhance the efficacy of the proteasome inhibitor bortezomib (B1684674) in multiple myeloma models. Similarly, combining an IRE1α inhibitor with the standard-of-care chemotherapy doxorubicin (B1662922) showed synergistic effects in treating c-Myc-transformed Burkitt's lymphoma.
Future preclinical work should systematically explore rational combination strategies. This includes pairing IRE1α inhibitors with agents that induce ER stress, target parallel survival pathways, or overcome resistance mechanisms. For example, combining IRE1α inhibition with MEK inhibitors in certain KRAS-mutant cancers or with immune checkpoint inhibitors to modulate the tumor immune microenvironment are promising avenues for investigation.
Identification of Novel IRE1α-Interacting Partners and Their Modulation by Kinase Inhibition
IRE1α does not function in isolation but as part of a dynamic multi-protein complex at the ER membrane, sometimes termed the "UPRosome". This complex includes a growing list of interacting proteins that positively or negatively regulate IRE1α's activity and signaling outputs. Identified partners include the chaperone BiP (HSPA5), Bax inhibitor-1 (BI-1), protein tyrosine phosphatase 1B (PTP-1B), and TRAF2. Recent proteomic screens continue to identify novel interactors, such as HSP47, VCP, and HNRNPL, which can influence IRE1α stability, activation, and downstream signaling.
Understanding how kinase inhibitors like IRE1A kinase-IN-3 affect this interaction network is a critical future direction. An inhibitor might not only block catalytic activity but could also disrupt or stabilize specific protein-protein interactions, leading to unforeseen biological consequences. Advanced techniques like proximity-dependent biotinylation (e.g., TurboID) combined with mass spectrometry will be essential to map the IRE1α interactome in the presence and absence of inhibitors, providing deeper insights into their mechanism of action.
Deeper Understanding of IRE1α's Non-Canonical Functions and Their Regulation by Kinase Inhibitors
Beyond its canonical role in XBP1 splicing and RIDD, IRE1α is implicated in a range of "non-canonical" functions. These include modulating autophagy, mitochondrial bioenergetics, and inflammation, often through its physical interaction with other signaling proteins like TRAF2 to activate pathways such as JNK. biorxiv.org Recent evidence also suggests that IRE1α can directly interact with components of the translation initiation complex to regulate protein synthesis, independent of its enzymatic activity.
A key area for future research is to understand how kinase inhibitors impact these non-canonical roles. It is plausible that some inhibitors could selectively block the enzymatic functions of IRE1α while leaving its scaffolding functions intact, or vice versa. This could have profound implications for their therapeutic application. For instance, inhibiting IRE1α's role in promoting inflammation might be beneficial in autoimmune diseases, while preserving certain scaffolding functions could be important for normal cellular homeostasis. biorxiv.org
Advancing Preclinical Models for Robust Efficacy and Specificity Evaluation in Complex Biological Systems
To accurately predict the clinical potential of IRE1α inhibitors, it is imperative to move beyond simple 2D cell culture models. The development and use of more complex and physiologically relevant preclinical models are essential. These include:
3D Organoid Cultures: Patient-derived organoids can better recapitulate the architecture and heterogeneity of original tumors.
Humanized Mouse Models: Models such as the SCID-hu mouse for multiple myeloma allow for the study of tumor growth in a more relevant microenvironment.
Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors (e.g., the Vk*MYC model for myeloma) are invaluable for studying the interplay between the tumor, its microenvironment, and the host immune system during inhibitor treatment.
Co-culture Systems: In vitro systems that co-culture cancer cells with stromal or immune cells can help elucidate the impact of IRE1α inhibition on the tumor microenvironment.
These advanced models will be critical for robustly evaluating the efficacy, specificity, and potential toxicities of next-generation IRE1α inhibitors like IRE1A kinase-IN-3 before they can be considered for human clinical trials.
Q & A
Q. What methodologies support comparative analysis of IRE1α kinase-IN-3 with other IRE1α inhibitors (e.g., BI09, GSK2850163)?
- Methodological Answer : Conduct head-to-head assays under standardized ER stress conditions. Use SynergyFinder software to quantify additive or antagonistic effects in combination therapies. Apply the PICO framework to structure comparisons: Population (cell lines), Intervention (compound A vs. B), Comparison (monotherapy vs. combination), Outcome (apoptosis inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
